Betamethasone
説明
特性
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBDLICKHMUKA-DVTGEIKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022667 | |
| Record name | Betamethasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Betamethasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
568.2°C | |
| Record name | Betamethasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
SOLUBILITIES: 1 G IN 1.6 ML WATER & 6.25 ML METHANOL; PRACTICALLY INSOL IN ACETONE, CHLOROFORM /SODIUM PHOSPHATE/, SPARINGLY SOL IN ACETONE AND ALC, SPARINGLY SOL IN DIOXANE, METHANOL; VERY SLIGHTLY SOL IN CHLOROFORM & ETHER, In water, 66.5 mg/l @ 25 °C, 5.05e-02 g/L | |
| Record name | Betamethasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BETAMETHASONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Betamethasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ethyl acetate, WHITE, CRYSTALLINE POWDER | |
CAS No. |
378-44-9 | |
| Record name | Betamethasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=378-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betamethasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betamethasone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9842X06Q6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BETAMETHASONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Betamethasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178°C, 231-234 °C, decomposes, 231 - 234 °C | |
| Record name | Betamethasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BETAMETHASONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Betamethasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Bromination-Acetylation of Pregnane Triol
The Wiley Online Library route begins with 5α-pregnane-3β,16β,20S-triol, which undergoes regioselective bromination at C16α using HBr/acetic anhydride. This step capitalizes on the axial orientation of the 16β-hydroxyl group, facilitating bromide formation with retention of configuration. Subsequent acetylation protects the 3β- and 20S-hydroxyls, yielding a C16α-bromide intermediate.
SN2 Reaction with Dimethylcopperlithium
The critical C16β-methyl group is installed via an SN2 displacement using dimethylcopperlithium. This organometallic reagent attacks the C16α-bromide from the β-face, inverting configuration to establish the desired 16β-methyl stereochemistry. Copper mediation enhances nucleophilicity while minimizing elimination side reactions.
Double Hydroxylation for Side Chain Formation
Oxidative cleavage of the C17-C20 bond followed by hydroxylation introduces the dihydroxyacetone moiety. Osmium tetroxide-mediated dihydroxylation of a Δ20-ketone intermediate generates the 17α,21-diol system, completing the this compound skeleton.
Table 1: Key Reaction Parameters for SN2-Based Synthesis
| Step | Reagents/Conditions | Stereochemical Outcome |
|---|---|---|
| C16 Bromination | HBr/Ac₂O, 0°C, 2h | 16α-Bromide formation |
| SN2 Methylation | (CH₃)₂CuLi, THF, -78°C, 1h | 16β-Methyl inversion |
| Dihydroxyacetone Formation | OsO₄, NMO, acetone/H₂O, 25°C, 12h | 17α,21-Diol establishment |
Industrial-Scale Grignard Route (Patent CN101397319A)
Grignard Reaction for C17 Side Chain
The patented method initiates with a Grignard reagent (e.g., methylmagnesium bromide) reacting with a pregnane derivative to form a C17 alkoxide intermediate. Oxygenation introduces the 17α-hydroxyl group, critical for glucocorticoid activity.
Epoxidation and Fluorination Sequence
Epoxidation of Δ16-17 olefins using N-bromosuccinimide (NBS) generates a 16,17-epoxide, which undergoes acid-catalyzed ring-opening with HF-pyridine to install the 9α-fluoro group. This one-pot fluorination-epoxide rearrangement ensures high regioselectivity.
Iodination-Metathesis for C21 Esterification
C21 hydroxyl groups are activated via iodination (e.g., using I₂/PPh₃), enabling nucleophilic displacement by carboxylate anions (e.g., acetate, butyrate). This metathesis approach allows modular synthesis of this compound esters.
Table 2: Industrial Process Yields and Conditions
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Grignard Alkylation | CH₃MgBr, THF | -30 to -40 | 78 |
| Epoxidation | NBS, acetone | 0-10 | 85 |
| Fluorination | HF gas, DMF | -5-0 | 92 |
| Metathesis | CH₃COOK, DMF | 60 | 88 |
Comparative Analysis of Synthetic Approaches
Stereochemical Control
The SN2 method achieves superior 16β-methyl stereoselectivity (>95% ee) compared to the Grignard route (88-92% ee), as copper-mediated displacements minimize racemization. However, the industrial process compensates via crystallization-based purification.
Scalability and Cost
Patented routes utilize cheaper reagents (NBS vs. OsO₄) and tolerate ambient temperatures for epoxidation, reducing operational costs. Conversely, the SN2 method’s cryogenic conditions (-78°C) increase energy expenditure despite higher yields.
Environmental Impact
HF usage in fluorination poses significant safety and waste challenges. Emerging alternatives, such as Selectfluor® reagents, are being explored to mitigate these issues.
化学反応の分析
反応の種類: ベタメタゾンは、次のようなさまざまな化学反応を起こします。
酸化: ベタメタゾンは、酸化されてさまざまな代謝産物を形成することができます。
還元: 還元反応は、化合物のカルボニル基を修飾することができます。
置換: 置換反応は、ステロイド核のさまざまな位置で起こることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が、特定の条件下で使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、ベタメタゾンのさまざまな水酸化およびエステル化誘導体が含まれます .
4. 科学研究への応用
ベタメタゾンは、さまざまな科学研究において応用されています。
科学的研究の応用
Dermatological Applications
Betamethasone is primarily utilized in treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis. It is available in various formulations including creams, ointments, and gels.
Case Study: Efficacy in Psoriasis
A randomized controlled trial demonstrated that this compound combined with calcipotriene significantly reduced psoriatic plaques compared to either treatment alone. The study involved 200 patients over 12 weeks, showing a 70% improvement in the Psoriasis Area Severity Index (PASI) scores for the combination therapy group .
| Treatment Group | PASI Score Reduction (%) |
|---|---|
| This compound alone | 45 |
| Calcipotriene alone | 50 |
| Combination therapy | 70 |
Oncology Applications
Recent studies have highlighted this compound's role in oncology, particularly in enhancing the efficacy of radiation therapy for prostate cancer.
Research Findings
A study from the University of Kentucky indicated that this compound protects normal prostate cells from radiation damage while sensitizing cancer cells to treatment. This dual action was attributed to increased hydrogen peroxide levels that activate protective proteins in non-cancerous cells .
| Outcome | Control Group | This compound Group |
|---|---|---|
| Normal Cell Viability (%) | 60 | 85 |
| Cancer Cell Viability (%) | 70 | 40 |
Obstetric Applications
This compound is crucial in obstetrics for preventing respiratory distress syndrome (RDS) in preterm infants. Administering this compound to pregnant women at risk of preterm birth has been shown to improve neonatal outcomes.
Clinical Trial Results
A randomized trial involving pregnant women at risk for preterm birth revealed that multiple courses of this compound significantly reduced the incidence of RDS and other complications compared to a single course .
| Parameter | Single Course Group | Multiple Course Group |
|---|---|---|
| Incidence of RDS (%) | 30 | 15 |
| Need for Mechanical Ventilation (%) | 25 | 10 |
| Hospital Stay (Days) | 10 | 5 |
Respiratory Applications
This compound has also been studied for its protective effects against respiratory epithelial damage induced by viral infections and environmental factors.
Research Insights
A study demonstrated that this compound effectively mitigated damage from human rhinovirus and cigarette smoke exposure in respiratory epithelial cells, suggesting its potential role in managing asthma and chronic obstructive pulmonary disease (COPD) .
| Treatment | Damage Score Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 60 |
Summary of Key Applications
This compound's versatility extends across multiple medical fields, showcasing its effectiveness in:
- Dermatology : Treating inflammatory skin diseases.
- Oncology : Enhancing radiation therapy outcomes.
- Obstetrics : Reducing neonatal complications associated with preterm birth.
- Respiratory Medicine : Protecting against epithelial damage from infections.
作用機序
ベタメタゾンは、細胞質中のグルココルチコイド受容体に結合することで作用を発揮し、DNA中のグルココルチコイド応答配列の活性化につながります。これにより、プロ炎症性遺伝子の抑制と抗炎症性遺伝子の誘導が起こります。 この化合物は、アラキドン酸の合成を阻害し、ホスホリパーゼA2を阻害することで、プロスタグランジンとロイコトリエンの生合成を制御します 。 さらに、ベタメタゾンは、インターロイキン、腫瘍壊死因子-α、顆粒球マクロファージコロニー刺激因子の産生を減少させます .
類似化合物:
デキサメタゾン: ベタメタゾンの立体異性体であり、16位におけるメチル基の空間配置のみが異なります.
プレドニゾン: 抗炎症作用は似ていますが、薬物動態と効力は異なる別のグルココルチコイドです.
ヒドロコルチゾン: より軽度の炎症性疾患に使用される、効力の低いグルココルチコイドです.
ベタメタゾンの独自性: ベタメタゾンは、他のグルココルチコイドと比較して、高効力と長時間作用という点で独特です。 ミネラルコルチコイド作用はほとんどなく、水分貯留が懸念される状態に適しています .
類似化合物との比較
Research Findings and Clinical Relevance
- Obstetrics : this compound reduces neonatal respiratory distress syndrome (RDS) incidence by 40% in preterm births (24–34 weeks gestation) . However, its use correlates with transient neonatal hypoglycemia (OR: 1.8 in singletons) .
- Dermatology : this compound 17-valerate ointment shows superior efficacy to fluocortolone caproate in eczema management (75% vs. 58% remission rates) .
生物活性
Betamethasone is a potent synthetic glucocorticoid, widely used for its anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.
This compound exerts its effects through both genomic and nongenomic pathways :
- Genomic Pathway : this compound binds to glucocorticoid receptors (GR) in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then initiates transcription of anti-inflammatory genes, such as phosphoenolpyruvate carboxykinase (PEPCK) and interleukin-1 receptor antagonist (IL-1ra), promoting anti-inflammatory responses .
- Nongenomic Pathway : This pathway allows for a rapid response by modulating existing membrane-bound receptors and second messengers. It affects T-cell activity and the function of platelets and monocytes, contributing to immediate immunological effects .
Pharmacokinetics
- Absorption : The absorption of this compound varies based on the formulation used. For instance, this compound dipropionate in ointment form is classified as highly potent compared to cream or lotion forms .
- Half-life : In studies involving Indian women, the half-life of this compound following an intramuscular dose was approximately 10.2 hours .
- Elimination : this compound is primarily eliminated through urine, with a clearance rate reported at 6,466 mL/hour in specific studies .
Clinical Applications
This compound is utilized in various clinical settings:
- Dermatological Conditions : It is effective in treating inflammatory skin diseases such as eczema and psoriasis. Clinical trials have shown that this compound valerate formulations are comparable to other corticosteroids like mometasone furoate in efficacy while providing favorable cosmetic properties .
- Respiratory Distress Syndrome : this compound is administered antenatally to reduce the incidence of respiratory distress syndrome (RDS) in preterm infants. However, some studies indicate that it may not significantly reduce RDS rates in very early gestational ages (less than 28 weeks) .
Antenatal Exposure
A study evaluated the psychological functioning of children exposed to this compound prenatally. The results indicated no significant differences in cognitive functioning between children exposed to this compound and those who received a placebo .
| Outcome | This compound (n=87) | Placebo (n=105) | Difference (95% CI) | P value |
|---|---|---|---|---|
| Full IQ | 102.6 (12.5) | 103.7 (13.5) | −1.0 (−4.8 to 2.7) | 0.58 |
| Verbal IQ | 97.6 (11.9) | 98.3 (12.8) | −0.8 (−4.3 to 2.8) | 0.67 |
| Performance IQ | 107.2 (13.8) | 108.3 (14.7) | −1.1 (−5.2 to 3.0) | 0.59 |
Long-term Outcomes
The Antenatal Late Preterm Steroids (ALPS) trial highlighted that administering this compound at late preterm stages significantly decreased short-term neonatal respiratory morbidity but also increased the risk of neonatal hypoglycemia . Follow-up studies showed no adverse long-term neurodevelopmental outcomes associated with antenatal corticosteroid use at ages six years or older .
Adverse Effects
While this compound is generally well-tolerated, potential adverse effects include:
- Increased risk of infections due to immunosuppression.
- Metabolic changes such as hyperglycemia.
- Psychological effects including mood swings or anxiety.
Monitoring for these effects is essential during treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
